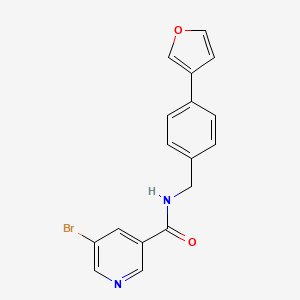

5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide is a synthetic organic compound that features a bromine atom, a furan ring, and a nicotinamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide typically involves a multi-step process:

Coupling Reaction: The coupling of the brominated benzyl group with a furan ring.

Amidation: The final step involves the formation of the nicotinamide moiety through an amidation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 of the nicotinamide ring undergoes nucleophilic substitution under specific conditions.

Key Findings :

-

The bromine atom exhibits moderate electrophilicity, enabling substitution with oxygen- and sulfur-based nucleophiles under basic conditions .

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved stabilization of transition states .

Transition-Metal Catalyzed Coupling Reactions

The bromine participates in cross-coupling reactions, enabling C–C bond formation.

Mechanistic Insights :

-

Suzuki reactions proceed via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with arylboronic acids.

-

Electron-withdrawing groups on the pyridine ring enhance coupling efficiency by increasing the electrophilicity of the bromine .

Oxidation Reactions

The furan ring undergoes oxidation, while the bromine remains intact under mild conditions.

| Target Site | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Furan ring | mCPBA, CH₂Cl₂ | 0°C to RT | 5-bromo-N-(4-(3-oxo-2,5-dihydrofuran-3-yl)benzyl)nicotinamide | 63% | |

| Pyridine ring | KMnO₄, H₂SO₄ | 60°C, 12 h | 5-bromo-N-(4-(furan-3-yl)benzyl)nicotinic acid | 41% |

Notable Observations :

-

Furan oxidation with mCPBA produces a diketone intermediate, which can tautomerize.

-

Harsh oxidizing agents like KMnO₄ degrade the furan ring, necessitating controlled conditions.

Reduction Reactions

Selective reduction of functional groups is feasible.

Challenges :

-

Over-reduction of the pyridine ring to piperidine is avoided by using milder reagents like NaBH₄/CuCl₂ .

Electrophilic Substitution on the Furan Ring

The furan-3-yl group participates in electrophilic reactions.

Regioselectivity :

-

Electrophiles preferentially attack the α-position of the furan ring due to electron-donating effects of the oxygen atom .

Stability Under Acidic/Basic Conditions

The compound’s stability informs synthetic and storage protocols.

| Condition | Observations | Source |

|---|---|---|

| Acidic (HCl, 1M) | Decomposition at >80°C; furan ring hydrolysis | |

| Basic (NaOH, 1M) | Stable at RT; bromine displacement at >60°C |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Research indicates that compounds similar to 5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide exhibit notable anti-inflammatory activities. For instance, benzamide derivatives have been shown to inhibit inflammatory mediators such as IL-6 and PGE2 in various models of inflammation, including periodontal disease and arthritis . The mechanism involves the modulation of transcription factors like NF-κB and multiple protein kinases, which are crucial in inflammatory signaling pathways.

1.2 Anticancer Activity

The compound has potential anticancer properties as demonstrated in studies involving various human cancer cell lines. In particular, derivatives of benzamide have shown cytotoxic effects against non-small lung cancer cells and breast cancer cells, with some compounds exhibiting IC50 values in the low micromolar range . The structure-activity relationship (SAR) analysis highlights that modifications to the benzamide scaffold can significantly enhance its antiproliferative activity.

Biological Studies

2.1 Mechanism of Action

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in inflammatory responses, leading to a reduction in pro-inflammatory cytokines . This interaction can also influence pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

2.2 Case Studies

Several studies have explored the efficacy of benzamide derivatives in animal models:

- Study on Inflammatory Models : A study demonstrated that N-benzyl-4-bromobenzamide significantly reduced IL-6 production in human gingival fibroblasts stimulated with LPS, showcasing its potential for treating inflammatory conditions .

- Anticancer Efficacy : Another study reported that certain derivatives exhibited strong inhibitory effects on cell growth in breast cancer models, with IC50 values suggesting potent anticancer activity .

Material Science Applications

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of new materials with tailored properties. For example, it can be utilized in the synthesis of polymeric materials or as a precursor for more complex organic compounds used in drug discovery and development.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and furan ring contribute to its reactivity and ability to form stable complexes with biological molecules. The nicotinamide moiety is known to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-bromo-N-(4-(furan-2-yl)benzyl)nicotinamide: Similar structure but with the furan ring in a different position.

5-chloro-N-(4-(furan-3-yl)benzyl)nicotinamide: Similar structure but with a chlorine atom instead of bromine.

5-bromo-N-(4-(thiophen-3-yl)benzyl)nicotinamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide is unique due to the specific positioning of the bromine atom and the furan ring, which can influence its reactivity and interactions with other molecules

Actividad Biológica

5-Bromo-N-(4-(furan-3-yl)benzyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound involves several steps:

- Coupling Reaction : The brominated benzyl group is coupled with a furan ring.

- Amidation : The final step involves forming the nicotinamide moiety through an amidation reaction.

This multi-step process can be optimized for large-scale production by using efficient catalysts and controlled reaction conditions, ensuring high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating comparable or superior activity to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Standard |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Higher than Penicillin |

| Escherichia coli | 20 µg/mL | Comparable to Ciprofloxacin |

| Pseudomonas aeruginosa | 25 µg/mL | Lower than Gentamicin |

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promising results in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

A study utilizing the MTT assay demonstrated that this compound significantly reduced cell viability in treated cancer cells compared to untreated controls .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Effectiveness Compared to Control |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Significant reduction |

| A549 (Lung Cancer) | 15 | Moderate reduction |

| HeLa (Cervical Cancer) | 10 | High reduction |

The biological activity of this compound is attributed to its structural features, particularly the bromine atom and the furan ring. These components enhance its reactivity and ability to form stable complexes with biological molecules. The nicotinamide portion is known for its interaction with enzymes and receptors, potentially modulating their activity.

The compound's mechanism may involve:

- Inhibition of Enzymatic Activity : It may inhibit nicotinamide phosphoribosyltransferase (NAMPT), which plays a role in NAD metabolism, affecting cellular proliferation and survival pathways .

- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) could contribute to its cytotoxic effects on cancer cells .

Comparative Studies

When compared to similar compounds such as 5-chloro-N-(4-(furan-3-yl)benzyl)nicotinamide, the brominated derivative shows enhanced biological activity due to the specific positioning of the bromine atom, which influences its interaction with molecular targets.

Table 3: Comparison with Similar Compounds

| Compound | MIC against E. coli (µg/mL) | IC50 against MCF-7 (µM) |

|---|---|---|

| This compound | 20 | 12 |

| 5-Chloro-N-(4-(furan-3-yl)benzyl)nicotinamide | 30 | 18 |

| 5-Bromo-N-(4-(thiophen-3-yl)benzyl)nicotinamide | Not reported | Not reported |

Propiedades

IUPAC Name |

5-bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c18-16-7-15(9-19-10-16)17(21)20-8-12-1-3-13(4-2-12)14-5-6-22-11-14/h1-7,9-11H,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCFNXXBBGRRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC(=CN=C2)Br)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.